molecular formula C15H16N2O2 B14208145 5-Amino-2-(2,4-dimethylanilino)benzoic acid CAS No. 765288-62-8

5-Amino-2-(2,4-dimethylanilino)benzoic acid

Cat. No.: B14208145
CAS No.: 765288-62-8
M. Wt: 256.30 g/mol
InChI Key: UWCUMVZWUULGQC-UHFFFAOYSA-N
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Description

5-Amino-2-(2,4-dimethylanilino)benzoic acid is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzoic acid, featuring an amino group and a dimethylanilino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,4-dimethylanilino)benzoic acid typically involves the reaction of 2,4-dimethylaniline with 5-amino-2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,4-dimethylanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(2,4-dimethylanilino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,4-dimethylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2,4-dimethylanilino)benzoic acid is unique due to its specific structural features, such as the presence of both an amino group and a dimethylanilino group.

Properties

CAS No.

765288-62-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-2-(2,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15(18)19/h3-8,17H,16H2,1-2H3,(H,18,19)

InChI Key

UWCUMVZWUULGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O)C

Origin of Product

United States

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